Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.26 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1052713-78-6) is a compound of increasing interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₈F₃NO₃
- Molecular Weight : 269.27 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The compound features a piperidine ring with a hydroxyl group and a trifluoromethyl group, contributing to its lipophilicity and potential interactions with biological targets .
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Modulation : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, including serotonin and dopamine pathways .
- Enzyme Inhibition : Studies have shown that the trifluoromethyl group enhances the compound's ability to inhibit various enzymes, which may be crucial for therapeutic applications .
The presence of the trifluoromethyl group is believed to enhance binding affinity to biological targets due to increased hydrophobic interactions. This modification can lead to improved pharmacokinetic properties compared to non-fluorinated analogs .
Study on Neurotransmitter Effects
A study conducted on the effects of this compound on serotonin uptake demonstrated that it could inhibit serotonin reuptake significantly, suggesting its potential as an antidepressant or anxiolytic agent. The structure-activity relationship (SAR) indicated that modifications in the piperidine ring could enhance its efficacy .
Enzyme Interaction Studies
In vitro assays targeting specific enzymes involved in metabolic pathways revealed that this compound could effectively inhibit enzyme activity at low micromolar concentrations. This finding opens avenues for developing new inhibitors for therapeutic use .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
Compound Name | Structural Features | Key Differences |
---|---|---|
1-(Trifluoromethyl)piperidin-4-one | Trifluoromethyl group on piperidine | Lacks hydroxyl and carboxylic functionalities |
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Hydroxyl group at a different position | Different pharmacological profile |
N-Methylpiperidine | Simple piperidine structure | No trifluoromethyl or carboxylic groups |
This table illustrates that the unique combination of functional groups in this compound enhances its biological activity compared to other compounds .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-5-10(17,7-15)11(12,13)14/h17H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOHWKPQQOXOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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